PI-828

PI3K signaling kinase inhibitor selectivity p110β biology

Researchers requiring specific PI3K isoform inhibition face a persistent challenge: pan-PI3K inhibitors like LY294002 fail to discriminate between p110β and p110α, confounding pathway analysis in platelet and PTEN-deficient cancer models. PI-828 solves this with a unique selectivity fingerprint: - p110β IC₅₀ = 9.8 nM - 56-fold more potent than LY294002 (554 nM) for preferential β-isoform targeting - Dual PI3K/CK2 inhibition (CK2 IC₅₀ = 149 nM) without confounding mTOR activity - Covalent immobilization via primary amine enables affinity proteomics target deconvolution Supplied with rigorous analytical certification and stable global logistics for uninterrupted research workflows.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 942289-87-4
Cat. No. B1677774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-828
CAS942289-87-4
SynonymsLY294002,4'-NH2;  PI-828;  PI 828;  PI828.
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N
InChIInChI=1S/C19H18N2O3/c20-14-6-4-13(5-7-14)15-2-1-3-16-17(22)12-18(24-19(15)16)21-8-10-23-11-9-21/h1-7,12H,8-11,20H2
InChIKeyWUKMIBOGGXMBAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PI-828 (CAS 942289-87-4) for Scientific Research: A Dual PI3K/CK2 Inhibitor with Documented Isoform Selectivity


PI-828 (8-(4-aminophenyl)-2-(morpholin-4-yl)-4H-chromen-4-one) is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2), classified among the chromen-4-one chemotype and structurally related to the classical pan-PI3K inhibitor LY294002 . As a research tool, PI-828 displays a distinct selectivity profile across Class I PI3K catalytic subunits (p110α/β/δ/γ) with reported IC₅₀ values ranging from 9.8 nM (p110β) to 1,967 nM (p110γ) , and simultaneously targets CK2 with an IC₅₀ of 149 nM . This dual inhibitory profile renders PI-828 particularly relevant for investigations into PI3K/Akt/mTOR and CK2-mediated signaling crosstalk in cancer biology and stem cell fate determination.

Why Generic PI3K Inhibitor Substitution Fails for PI-828-Intended Experimental Models


PI-828 cannot be generically substituted with other in-class PI3K inhibitors due to its quantitatively unique selectivity fingerprint across Class I PI3K isoforms, its concurrent CK2 inhibitory activity, and its distinct off-target interaction landscape. Unlike the classical pan-PI3K inhibitor LY294002, which exhibits IC₅₀ values of 0.50 µM (p110α), 0.55 µM (p110β), 0.33 µM (p110δ), and 3.8 µM (p110γ) , PI-828 displays a markedly shifted isoform sensitivity hierarchy, with 56-fold greater potency against p110β (9.8 nM vs. 554 nM) and 7-fold greater potency against p110γ (1.97 µM vs. 3.8 µM) . Furthermore, PI-828 possesses dual PI3K/CK2 inhibition (CK2 IC₅₀ = 149 nM) , whereas LY294002 inhibits CK2 with an IC₅₀ of 98 nM , resulting in divergent CK2-driven cellular responses. Substitution with alternative dual PI3K/mTOR inhibitors such as PI-103 (p110α IC₅₀ = 8 nM, mTOR IC₅₀ = 20 nM) would introduce confounding mTOR inhibition absent in PI-828 [1]. These quantitative disparities directly impact downstream pathway readouts, cellular phenotype outcomes, and the interpretability of mechanism-of-action studies, making PI-828 irreplaceable for experiments requiring its specific inhibitory signature.

PI-828 Quantitative Differentiation Evidence for Scientific Procurement Decisions


PI-828's Unprecedented p110β Selectivity vs. Pan-PI3K Inhibitor LY294002

PI-828 exhibits a 56-fold greater potency for p110β compared to the reference pan-PI3K inhibitor LY294002. Specifically, PI-828 inhibits p110β with an IC₅₀ of 9.8 nM , whereas LY294002 requires a 56-fold higher concentration (IC₅₀ = 554 nM) to achieve equivalent p110β inhibition . In contrast, PI-828's potency against p110α (183 nM) is only 2.7-fold weaker than LY294002 (497 nM). This pronounced shift in isoform sensitivity hierarchy renders PI-828 the preferential tool for experiments requiring p110β-preferential inhibition without the pan-isoform suppression characteristic of LY294002.

PI3K signaling kinase inhibitor selectivity p110β biology cancer research

Divergent CK2 Inhibition Profile of PI-828 vs. LY294002 Influences Downstream Cellular Responses

PI-828 and LY294002 both inhibit CK2, but with distinct potencies: PI-828 exhibits a CK2 IC₅₀ of 149 nM , while LY294002 is moderately more potent with a CK2 IC₅₀ of 98 nM . This 1.5-fold difference translates to divergent cellular outcomes. In 4T1 breast cancer and 4306 ovarian cancer cells, PI-828 at 0.78-3.12 µM reduces caspase 3 activation, whereas higher concentrations (6.25-12.5 µM) induce apoptosis [1]. These biphasic effects are linked to the compound's dual PI3K/CK2 targeting and are not recapitulated by LY294002, which exhibits a broader multi-kinase inhibition profile including DNA-PK (IC₅₀ = 6 µM) .

casein kinase 2 dual kinase inhibition apoptosis cancer cell signaling

Absence of mTOR Inhibition Differentiates PI-828 from Dual PI3K/mTOR Inhibitor PI-103

PI-828 selectively inhibits PI3K isoforms and CK2 without measurable inhibition of mammalian target of rapamycin (mTOR). In contrast, the dual PI3K/mTOR inhibitor PI-103 potently suppresses mTOR with an IC₅₀ of 20 nM (mTORC1) . While PI-103 exhibits 23-fold higher potency against p110α (8 nM) than PI-828 (183 nM) , the inclusion of mTOR inhibition in PI-103's profile confounds interpretation of PI3K-specific cellular effects. PI-828's clean PI3K/CK2 selectivity, validated through immobilization-based binding studies showing interaction with mTOR but not catalytic inhibition [1], makes it the superior choice for studies requiring unambiguous dissection of PI3K-dependent signaling without mTOR crosstalk interference.

mTOR signaling PI3K pathway kinase inhibitor selectivity target validation

PI-828 Promotes Stem Cell Mesoderm Differentiation: A Functional Application Not Shared by All PI3K Inhibitors

PI-828 has been empirically demonstrated to promote stem cell differentiation toward the mesoderm lineage. Treatment with PI-828 at concentrations ranging from 0.78 to 3.12 µM for 48 hours actively drives this differentiation program . This functional property is not universally shared among PI3K inhibitors; while LY294002 is also employed in mesoderm induction protocols, it typically requires higher concentrations (5-10 µM) and is used in combination with other small molecules (e.g., CHIR99021, Activin A) to achieve efficient differentiation [1]. PI-828's ability to promote mesoderm commitment at lower concentrations and as a standalone agent highlights its unique utility in stem cell biology applications.

stem cell differentiation mesoderm induction developmental biology PI3K signaling

PI-828 Exhibits Dose-Dependent Anti-Proliferative and Pro-Apoptotic Efficacy in Oral Squamous Cell Carcinoma Models

In head-to-head comparative studies against PI-103 and PX-866, PI-828 demonstrated statistically significant (p < 0.01) dose-dependent inhibition of growth and proliferation in oral squamous cell carcinoma (OSCC) cell lines SCC-4, SCC-9, and SCC-25 [1]. PI-828 treatment induced apoptosis, altered cell cycle regulation, and decreased invasiveness, with concomitant reductions in COX-2, cyclin-D1, and VEGF expression [1]. While all three PI3K inhibitors (PI-828, PI-103, PX-866) showed efficacy, PI-828's distinct isoform selectivity (high p110β, moderate p110α) and lack of mTOR inhibition (unlike PI-103) position it as a unique chemical probe for dissecting PI3K isoform contributions in OSCC pathogenesis.

oral cancer PI3K/Akt/mTOR pathway cell proliferation apoptosis cancer therapeutics

Chemical Stability and Immobilization Compatibility of PI-828 Enable Unique Biochemical Applications

PI-828 contains a primary amine group on its 4-aminophenyl substituent, which has been exploited for covalent immobilization onto epoxy-containing solid surfaces without loss of binding functionality . This chemical feature permits the generation of PI-828 affinity matrices used to identify non-PI3K interacting proteins, including mTOR, ALDH1, BRD4, CKIIα, and GSK-3β . In contrast, LY294002 lacks this reactive handle, requiring more complex derivatization for surface conjugation. PI-828's reported stability of ≥4 years at -20°C further supports its suitability for long-term storage and repeated use in specialized assays.

chemical proteomics target identification surface immobilization kinase inhibitor probes

Optimal Scientific and Industrial Use Cases for PI-828 Based on Quantitative Differentiation Evidence


Dissecting p110β-Specific Signaling in Thrombosis and PTEN-Deficient Cancer Models

Given PI-828's 56-fold higher potency for p110β (9.8 nM) compared to LY294002 (554 nM) , it is the preferred tool for studies requiring preferential inhibition of the p110β isoform. This is particularly relevant in platelet function assays, thrombosis research, and PTEN-deficient cancer models where p110β plays a dominant oncogenic role. Researchers can use PI-828 at concentrations (e.g., 50-100 nM) that significantly suppress p110β activity while sparing p110α, a selectivity window not achievable with pan-PI3K inhibitors.

Investigating Dual PI3K/CK2 Pathway Crosstalk in Cancer Cell Apoptosis and Proliferation

PI-828's concurrent inhibition of PI3K (p110α IC₅₀ = 183 nM; p110β IC₅₀ = 9.8 nM) and CK2 (IC₅₀ = 149 nM) makes it uniquely suited for probing crosstalk between these two signaling nodes. The biphasic cellular effects observed in breast and ovarian cancer cells—cytoprotective at 0.78-3.12 µM and pro-apoptotic at 6.25-12.5 µM [1]—provide a defined experimental window for dose-response studies. Unlike PI-103, which introduces confounding mTOR inhibition , PI-828's cleaner target profile allows for unambiguous attribution of observed phenotypes to PI3K/CK2 dual inhibition.

Directed Differentiation of Pluripotent Stem Cells Toward Mesoderm Lineages

PI-828 promotes stem cell differentiation into mesoderm at effective concentrations of 0.78-3.12 µM over 48 hours . This application is particularly valuable for developmental biology and regenerative medicine research groups seeking to generate mesodermal progenitors. The compound's higher potency relative to LY294002 (which typically requires 5-10 µM in combination protocols) [2] reduces the risk of off-target cytotoxicity and allows for more precise temporal control of differentiation signaling.

Chemical Proteomics and Target Deconvolution Using Immobilized PI-828 Affinity Matrices

The primary amine moiety of PI-828 enables covalent immobilization onto epoxy-activated solid surfaces without loss of kinase binding capacity . This feature has been successfully leveraged to identify non-PI3K interacting proteins such as mTOR, ALDH1, BRD4, CKIIα, and GSK-3β . For chemical biology and proteomics laboratories, PI-828 affinity matrices represent a powerful tool for target deconvolution studies, a capability not readily accessible with LY294002 which lacks a suitable immobilization handle.

Technical Documentation Hub

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